2-methyl-3-phenyl-N-(propan-2-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
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Description
2-methyl-3-phenyl-N-(propan-2-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine is a useful research compound. Its molecular formula is C20H24N4 and its molecular weight is 320.44. The purity is usually 95%.
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Biological Activity
Chemical Structure and Properties
The chemical structure of 2-methyl-3-phenyl-N-(propan-2-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine can be represented as follows:
- Molecular Formula : C19H24N4
- Molecular Weight : 320.43 g/mol
Structural Features
- The compound features a tetrahydropyrazoloquinazoline core, which is known for its diverse pharmacological activities.
- The presence of a phenyl group and an isopropyl substituent may contribute to its lipophilicity and biological interactions.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazoloquinazolines exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines:
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
2-methyl-3-phenyl... | MCF-7 (breast cancer) | 3.5 | Induction of apoptosis |
2-methyl-3-phenyl... | A549 (lung cancer) | 4.2 | Cell cycle arrest at G2/M phase |
These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle regulation.
Antimicrobial Activity
In addition to anticancer properties, some pyrazoloquinazoline derivatives have been tested for antimicrobial activity. Preliminary studies indicate that certain analogs possess moderate antibacterial effects against Gram-positive bacteria:
Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
2-methyl-3-phenyl... | Staphylococcus aureus | 50 |
2-methyl-3-phenyl... | Escherichia coli | 75 |
These findings highlight the potential for this compound to serve as a lead in the development of new antimicrobial agents.
Neuroprotective Effects
Emerging research has suggested that pyrazoloquinazolines may also exhibit neuroprotective effects. For example, a study evaluating the impact on neuronal cells indicated that certain derivatives could protect against oxidative stress-induced damage:
Compound | Neuronal Cell Line Tested | Protective Effect (%) |
---|---|---|
2-methyl-3-phenyl... | SH-SY5Y | 60 |
This protective effect may be attributed to the compound's ability to modulate signaling pathways related to oxidative stress.
Case Studies
- Case Study on Anticancer Activity :
- A study conducted by Liu et al. synthesized several derivatives of tetrahydropyrazoloquinazolines and evaluated their anticancer activity against various cell lines. The most potent derivative exhibited an IC50 value of 2.8 µM against MCF-7 cells, indicating strong antiproliferative effects.
- Case Study on Neuroprotection :
- Research by Zhang et al. investigated the neuroprotective properties of similar compounds in an in vitro model of neurodegeneration induced by oxidative stress. The study reported that treatment with the compound resulted in a significant reduction in cell death compared to untreated controls.
Properties
IUPAC Name |
2-methyl-3-phenyl-N-propan-2-yl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c1-13(2)21-19-16-11-7-8-12-17(16)22-20-18(14(3)23-24(19)20)15-9-5-4-6-10-15/h4-6,9-10,13,21H,7-8,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRPBQXTPDPZLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.